REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]1[CH2:11][C:10]2[C:12]([N+:18]([O-:20])=[O:19])=[CH:13][CH:14]=[C:15]([O:16][CH3:17])[C:9]=2[O:8][CH2:7]1)=[O:5])C>C(O)C.[OH-].[Na+]>[CH3:17][O:16][C:15]1[C:9]2[O:8][CH2:7][CH:6]([C:4]([OH:5])=[O:3])[CH2:11][C:10]=2[C:12]([N+:18]([O-:20])=[O:19])=[CH:13][CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1COC2=C(C1)C(=CC=C2OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
150 nL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo the residue
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
EXTRACTION
|
Details
|
Acidification to pH 2 and extraction with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=2CC(COC21)C(=O)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |